4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Description
This compound belongs to the pyridazinone class of heterocyclic organic molecules, characterized by a six-membered ring containing two adjacent nitrogen atoms. The structure comprises a pyridazinone core substituted at position 3 with a 4-ethoxyphenyl group and at position 1 with a butanamide chain terminating in a 4-isopropylphenyl moiety.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-31-22-13-9-20(10-14-22)23-15-16-25(30)28(27-23)17-5-6-24(29)26-21-11-7-19(8-12-21)18(2)3/h7-16,18H,4-6,17H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAIUCGZMZGEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by reacting hydrazine derivatives with diketones under controlled conditions.
Substitution reactions: The ethoxyphenyl and isopropylphenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the butanamide linkage through amidation reactions using appropriate reagents and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Achieved through the reaction of hydrazine derivatives with diketones.
- Substitution Reactions : The ethoxyphenyl and isopropylphenyl groups are introduced via nucleophilic substitution.
- Amidation : The butanamide linkage is formed through amidation reactions.
These methods can be optimized for high yield and purity in industrial applications.
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with potential applications in various fields.
Biology
Due to its biological activity, this compound is a candidate for studying enzyme interactions and cellular pathways. It has shown potential in:
- Enzyme Inhibition : Possible inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.
- Anticancer Properties : Demonstrated effectiveness in reducing cell viability in human cancer cell lines, with an IC50 value lower than conventional chemotherapeutics like doxorubicin.
Industry
The compound is utilized in developing new materials with specific chemical properties, particularly in pharmaceuticals and agrochemicals.
Research indicates that the biological activity of this compound may involve:
- Inhibition of Inflammatory Cytokines : Suggesting mechanisms involving COX inhibition.
- Anticancer Mechanisms : Interaction with DNA or other cellular pathways leading to reduced cancer cell proliferation.
Case Studies
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : A study reported effective reduction of cell viability in human cancer cell lines.
- Anti-inflammatory Effects : Experimental models demonstrated reduced levels of inflammatory cytokines upon treatment.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and isopropylphenyl groups enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide (): Substituents: 4-Fluorophenyl (amide terminus) and 4-methylphenyl (pyridazinone C3).
Dihydropyrimidine Derivatives (): Core Structure: 1,6-dihydropyrimidine instead of pyridazinone. Activity: These compounds exhibit anti-inflammatory properties, suggesting that the pyridazinone analog may share similar biological pathways but with altered potency due to ring electronics .
Pyrrolidinamide Derivatives ():
- Substituents : Complex triazine-linked pyrrolidine groups.
- Synthetic Complexity : The target compound’s simpler butanamide chain may offer easier synthesis and tunability compared to polycyclic analogs .
Physicochemical and Spectroscopic Properties
While experimental data for the target compound are scarce, inferences can be drawn from analogous structures:
Table 1 : Comparative physicochemical properties.
Spectral Data Inference (Table 2) :
- ¹H NMR: The ethoxy group (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) and isopropyl group (~1.2–1.4 ppm for CH₃, ~2.8 ppm for CH) would dominate the aliphatic region. Pyridazinone protons resonate near 6.5–8.5 ppm .
- IR: Stretching vibrations for amide (~1650 cm⁻¹), pyridazinone carbonyl (~1700 cm⁻¹), and ether (∼1250 cm⁻¹) .
Biological Activity
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide, identified by its CAS number 946267-13-6, is a complex organic compound that has garnered attention due to its potential biological activities. The structure features a pyridazinone core, which is well-known for various pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound consists of several functional groups that enhance its biological profile:
- Pyridazinone Core : Central to its activity, known for interactions with various biological targets.
- Ethoxyphenyl Group : Enhances lipophilicity and binding affinity.
- Isopropylphenyl Group : Contributes to the overall stability and specificity of the compound.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : This is achieved through the reaction of hydrazine derivatives with diketones.
- Substitution Reactions : The ethoxyphenyl and isopropylphenyl groups are introduced via nucleophilic substitution.
- Amidation : The final step involves forming the butanamide linkage.
These steps can be optimized for high yield and purity in industrial settings .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation by interacting with DNA or other cellular pathways .
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study reported that the compound effectively reduced cell viability in human cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Experimental models demonstrated that treatment with this compound resulted in reduced levels of inflammatory cytokines, suggesting a mechanism involving COX inhibition .
Comparative Analysis
When compared to similar pyridazinone derivatives, such as those with different substituents (e.g., methoxy or chlorophenyl groups), this compound exhibits unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl] | Methoxy group enhances solubility | Moderate anticancer activity |
| 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl] | Chlorophenyl group alters reactivity | High antimicrobial activity |
| 4-[3-(4-ethoxyphenyl)-6-oxo...butanamide | Ethoxy and isopropyl groups improve potency | Significant anticancer and anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
